1,1,2-Trichloropropene

描述

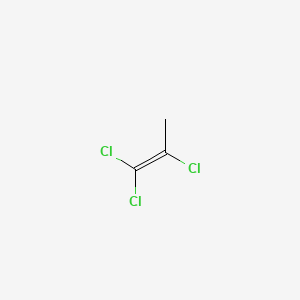

1,1,2-Trichloropropene is an organic compound with the molecular formula C₃H₃Cl₃. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of three chlorine atoms attached to the propene backbone.

准备方法

1,1,2-Trichloropropene can be synthesized through several methods:

Dehydrochlorination of 1,2,3-Trichloropropane: This method involves the removal of a hydrogen chloride molecule from 1,2,3-Trichloropropane under the influence of a strong base.

Chlorination of Propene: Propene can be chlorinated in the presence of a catalyst to produce this compound.

Industrial Production: On an industrial scale, this compound is often produced as a by-product during the manufacture of other chlorinated compounds, such as epichlorohydrin and dichloropropene.

化学反应分析

1,1,2-Trichloropropene undergoes various chemical reactions, including:

Reduction: It can be reduced to form less chlorinated compounds. For example, reduction with zinc can lead to the formation of propene.

Substitution: The chlorine atoms in this compound can be substituted with other groups, such as hydroxyl or alkyl groups, under appropriate conditions.

Oxidation: It can be oxidized to form chlorinated aldehydes or acids.

Common Reagents and Conditions: Typical reagents include zinc for reduction, strong bases for dehydrochlorination, and oxidizing agents like potassium permanganate for oxidation.

科学研究应用

Agricultural Applications

Pesticide Use

- Soil Fumigant : 1,1,2-Trichloropropene is widely used as a soil fumigant to control nematodes and soil-borne pathogens. It is effective against a range of pests, making it valuable in crop production.

- Regulatory Status : The Environmental Protection Agency (EPA) has evaluated its use and established safety guidelines to minimize environmental impact while ensuring agricultural efficacy.

Case Study: Efficacy in Crop Production

- A study conducted on tomato crops demonstrated that the application of this compound significantly reduced nematode populations, resulting in increased yields. The results indicated a reduction in disease incidence and improved plant health over untreated controls.

Chemical Intermediates

Synthesis of Other Compounds

- This compound serves as an intermediate in the synthesis of various chemicals, including:

- Chlorinated Solvents : It can be converted into other chlorinated solvents used in industrial applications.

- Pharmaceuticals : Its derivatives are explored for potential use in medicinal chemistry.

Table 1: Chemical Derivatives from this compound

| Compound Name | Application Area | Notes |

|---|---|---|

| Vinyl Chloride | Polymer Production | Used in PVC manufacturing |

| Dichloroacetylene | Chemical Synthesis | Intermediate for various organic reactions |

| Trichloroethylene | Solvent | Widely used in degreasing and cleaning |

Environmental Impact Studies

Toxicological Research

- Research has focused on the environmental fate and toxicity of this compound. Studies indicate that it can degrade under specific conditions but may pose risks to aquatic life if released into water bodies.

- The compound's potential for bioaccumulation has been assessed through various ecotoxicological studies.

Case Study: Environmental Monitoring

- A comprehensive study monitored the levels of this compound in agricultural runoff. Results indicated that while concentrations were generally low, episodic spikes correlated with application periods during planting seasons. This highlights the need for effective management practices to mitigate environmental contamination.

作用机制

The mechanism of action of 1,1,2-Trichloropropene involves its reactivity with various biological molecules. It can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound’s reactivity is primarily due to the presence of electrophilic chlorine atoms, which can interact with nucleophilic sites in biological molecules .

相似化合物的比较

1,1,2-Trichloropropene can be compared with other similar compounds, such as:

1,2,3-Trichloropropane: Both compounds are chlorinated propanes, but 1,2,3-Trichloropropane has an additional chlorine atom, making it more reactive and toxic.

1,1,3-Trichloropropene: This compound has a different chlorine atom arrangement, leading to variations in reactivity and applications.

1,2-Dichloropropane: With fewer chlorine atoms, this compound is less reactive but still used in similar industrial applications.

This compound stands out due to its specific chlorine arrangement, which imparts unique reactivity and applications in various fields.

生物活性

1,1,2-Trichloropropene (C3H3Cl3) is a chlorinated hydrocarbon that has garnered attention due to its biological activity and potential health effects. It is primarily used as an intermediate in chemical synthesis, and its toxicological profile is critical for understanding its implications in environmental and human health.

- Molecular Formula : C3H3Cl3

- Molecular Weight : 147.43 g/mol

- CAS Number : 10061-01-5

This compound is characterized by three chlorine atoms attached to a propene backbone, which influences its reactivity and biological interactions.

Toxicological Effects

This compound exhibits several toxicological effects that have been documented in various studies:

- Acute Toxicity : Inhalation studies in rats have shown that exposure to lethal concentrations can cause significant respiratory distress and neurological symptoms such as ptosis and ataxia .

- Hepatotoxicity : Studies indicate that this compound can induce liver damage. For instance, elevated serum enzyme levels (e.g., AST and ALT) were observed following exposure in animal models .

Genotoxicity

Genotoxic effects of this compound have been noted in vitro and in vivo:

- DNA Damage : Research has shown that this compound can bind covalently to DNA and proteins, leading to the formation of DNA adducts. This binding was associated with increased micronucleus formation in human lymphocytes .

- Cell Transformation : In vitro studies demonstrated that this compound could induce cell transformation in BALB/c-3T3 cells .

Study Overview

A series of toxicological assessments were conducted to evaluate the biological activity of this compound. Below is a summary of key findings from various studies:

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Metabolite Formation : The compound undergoes metabolic activation leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Oxidative Stress : Exposure may lead to oxidative stress characterized by increased free radical formation and depletion of antioxidants like glutathione .

属性

IUPAC Name |

1,1,2-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPPKMMVZOHCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073425 | |

| Record name | 1-Propene, 1,1,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 1-Propene, 1,1,2-trichloro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21400-25-9, 35175-85-0 | |

| Record name | 1,1,2-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21400-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-TRICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK8WRI910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。